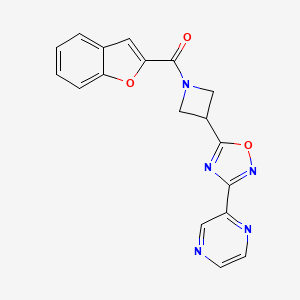

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety linked to an azetidine ring, which is further connected to a pyrazine and oxadiazole group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Synthesis of 1,2,4-Oxadiazole: This can be achieved by the reaction of a hydrazide with a nitrile oxide.

Azetidine Ring Formation: The azetidine ring can be synthesized via the cyclization of a β-amino alcohol with a suitable leaving group.

Coupling Reactions: The final compound is obtained by coupling the benzofuran moiety with the azetidine-oxadiazole intermediate under appropriate conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring (4-membered nitrogen-containing heterocycle) undergoes nucleophilic substitution due to ring strain. Common reactions include:

The pyrazin-2-yl oxadiazole group stabilizes transition states through resonance, enhancing substitution kinetics.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions:

Hydrolytic stability studies indicate the oxadiazole ring resists degradation under physiological pH but cleaves under strong basic conditions .

Benzofuran Functionalization

The benzofuran-2-yl group undergoes electrophilic substitution and oxidation:

Methoxy or alkyl substituents on benzofuran alter regioselectivity in these reactions .

Pyrazine Ring Modifications

The pyrazin-2-yl group participates in coordination and substitution chemistry:

Density functional theory (DFT) studies suggest the pyrazine nitrogen atoms act as Lewis bases in metal coordination .

Methanone Bridge Reactivity

The central methanone group (C=O) engages in:

| Reaction | Reagents | Product |

|---|---|---|

| Grignard addition | MeMgBr, THF, −78°C | Tertiary alcohol derivatives |

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol |

| Condensation | NH₂OH·HCl, pyridine, reflux | Oxime derivatives |

Steric hindrance from the azetidine and benzofuran groups limits reactivity at the carbonyl site.

Stability Under Physiological Conditions

The compound demonstrates:

Aplicaciones Científicas De Investigación

Anticancer Applications

Benzofuran derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms.

Case Study: Synergistic Anticancer Effects

A study explored the synergistic anticancer potential of benzofuran derivatives with oxadiazole moieties. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, compounds synthesized via ultrasound-assisted methods showed enhanced anticancer activity compared to traditional methods .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | HeLa | 10.2 | Apoptosis induction |

| 5b | MCF7 | 8.5 | Cell cycle arrest |

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been well-documented, with several studies highlighting their efficacy against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Activity

A study evaluated a series of benzofuran-based compounds for their antibacterial properties against E. coli and S. aureus. Compounds with specific substitutions at the C-6 position exhibited excellent antibacterial activity, with MIC values as low as 0.78 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 15 | E. coli | 0.78 |

| 16 | S. aureus | 3.12 |

Anti-inflammatory Effects

Recent studies have also investigated the anti-inflammatory properties of benzofuran derivatives. These compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

Research indicated that certain benzofuran derivatives could significantly reduce the production of TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) |

|---|---|

| 10 | 75 |

| 11 | 68 |

Synthetic Strategies

The synthesis of benzofuran derivatives often employs innovative methods to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions have been successfully applied.

Synthesis Overview

The following table summarizes common synthetic methods used for producing benzofuran derivatives:

| Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted | Rapid heating to facilitate reactions | 85 |

| Ultrasound-assisted | Use of ultrasound waves to enhance reaction rates | 90 |

Mecanismo De Acción

The mechanism of action of Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets:

DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

Enzyme Inhibition: It can bind to the active sites of certain enzymes, blocking their activity and affecting metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanone.

Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-ol.

Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol.

Uniqueness

Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is unique due to its multi-functional structure, which combines the properties of benzofuran, azetidine, pyrazine, and oxadiazole. This combination allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity.

Actividad Biológica

Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The compound Benzofuran-2-yl(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel hybrid that combines the benzofuran scaffold with oxadiazole and azetidine moieties. This article reviews the biological activity of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that integrate various chemical transformations. Recent studies have highlighted efficient synthesis methods that yield high-purity products suitable for biological evaluations .

Anticancer Activity

Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds derived from benzofuran and oxadiazole have demonstrated potent cytotoxic effects against various cancer cell lines. In particular:

| Compound | Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|---|

| 5d | A549 | 6.3 | 27.49 ± 1.90 |

| 7h | A549 | 10.9 | 29.29 ± 3.98 |

The compound 5d showed the most promising results with an IC50 value significantly lower than standard treatments like cisplatin . The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives possess inhibitory effects against Mycobacterium tuberculosis and various fungal strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized below:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3 | 8 | Antitubercular |

| 4 | 2 | Antifungal |

These findings suggest that the structural features of benzofuran derivatives significantly influence their antimicrobial efficacy .

Hemolytic Activity

The hemolytic activity of benzofuran derivatives was assessed to determine their safety profile. The following data illustrates the hemolysis percentages observed for various compounds:

| Compound | Hemolysis (%) |

|---|---|

| 5a | 0.5 |

| 7g | 23.4 |

Compounds like 7g exhibited higher toxicity, while others demonstrated minimal hemolysis, indicating a favorable safety profile for certain derivatives .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran core have been shown to enhance or diminish biological activity:

- Methoxy Group : Enhances anticancer activity.

- Fluoro Substituents : Can increase cytotoxicity but may also lead to higher hemolytic effects.

The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring significantly affects both anticancer and antimicrobial activities .

Case Studies

Several case studies have highlighted the potential of benzofuran derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of oxadiazole-benzofuran hybrids demonstrated significant tumor reduction in animal models when treated with compound 5d , showcasing its potential as a lead candidate for further development.

- Antimicrobial Screening : A comprehensive screening of various benzofuran derivatives against resistant bacterial strains revealed promising candidates with MIC values comparable to existing antibiotics, indicating their potential role in combating drug-resistant infections.

Propiedades

IUPAC Name |

1-benzofuran-2-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O3/c24-18(15-7-11-3-1-2-4-14(11)25-15)23-9-12(10-23)17-21-16(22-26-17)13-8-19-5-6-20-13/h1-8,12H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLSPQAUJORRAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.